2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide
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Description
2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C24H25F2N3OS and its molecular weight is 441.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide' involves the synthesis of intermediate compounds which are then coupled together to form the final product.
Starting Materials
2-fluorobenzoyl chloride, 4,5-dimethyl-2-thiophenecarboxylic acid, methylamine, 2-fluorophenylpiperazine, triethylamine, N,N-dimethylformamide, potassium carbonate, acetic acid, sodium hydroxide, ethyl acetate, wate
Reaction
Step 1: Synthesis of 4,5-dimethyl-2-thiophenecarboxylic acid methyl ester by reacting 4,5-dimethyl-2-thiophenecarboxylic acid with methanol and sulfuric acid., Step 2: Synthesis of 4,5-dimethyl-2-thiophenecarboxylic acid amide by reacting the methyl ester with methylamine in the presence of potassium carbonate., Step 3: Synthesis of 4-(2-fluorophenyl)piperazine by reacting 2-fluorophenylpiperazine with 2-fluorobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide., Step 4: Synthesis of 3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophene-2-carboxylic acid by reacting 4-(2-fluorophenyl)piperazine with 4,5-dimethyl-2-thiophenecarboxylic acid amide in the presence of triethylamine and N,N-dimethylformamide., Step 5: Synthesis of 2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide by reacting 3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophene-2-carboxylic acid with acetic anhydride in the presence of sodium hydroxide followed by reaction with 2-fluorobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The final product is isolated by extraction with ethyl acetate and purified by recrystallization from water.
properties
IUPAC Name |
2-fluoro-N-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3OS/c1-16-17(2)31-24(27-23(30)18-7-3-4-8-20(18)25)19(16)15-28-11-13-29(14-12-28)22-10-6-5-9-21(22)26/h3-10H,11-15H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKODTFSMJKZEBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCN(CC2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide |
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